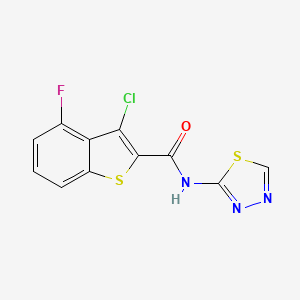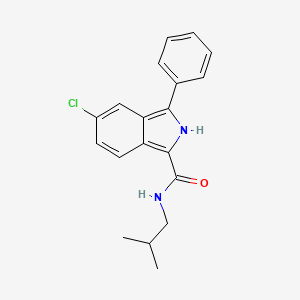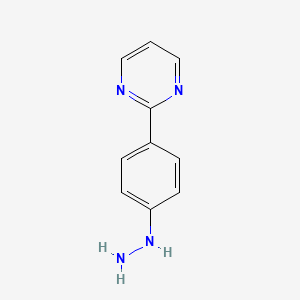
Tipiracil-trifluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tipiracil-trifluridine is a combination medication used primarily in the treatment of metastatic colorectal cancer and gastric cancer. This compound consists of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Trifluridine is incorporated into DNA during DNA synthesis, inhibiting tumor cell growth, while tipiracil prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluridine involves the fluorination of thymidine, followed by various chemical reactions to introduce the trifluoromethyl group . Tipiracil is synthesized through a series of reactions starting from pyrimidine derivatives . The combination of these two compounds in a fixed molar ratio of 1:0.5 forms the final product .
Industrial Production Methods
Industrial production of tipiracil-trifluridine involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tipiracil-trifluridine undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Trifluridine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, such as room temperature to 50°C .
Major Products Formed
The major products formed from these reactions include various metabolites of trifluridine and tipiracil, which are generally less active or inactive compared to the parent compounds .
Applications De Recherche Scientifique
Tipiracil-trifluridine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Industry: Utilized in the development of new chemotherapeutic agents and combination therapies.
Mécanisme D'action
The mechanism of action of tipiracil-trifluridine involves the incorporation of trifluridine into DNA during DNA synthesis, which inhibits tumor cell growth. Tipiracil inhibits thymidine phosphorylase, preventing the degradation of trifluridine and increasing its systemic exposure . This dual mechanism enhances the efficacy of the compound in targeting cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorouracil: Another nucleoside analog used in cancer treatment.
Capecitabine: An oral prodrug of fluorouracil.
Oxaliplatin: A platinum-based chemotherapeutic agent.
Uniqueness
Tipiracil-trifluridine is unique due to its dual mechanism of action, combining a nucleoside analog with a thymidine phosphorylase inhibitor. This combination enhances the bioavailability and efficacy of trifluridine, making it a valuable option for patients with metastatic colorectal cancer and gastric cancer .
Propriétés
Formule moléculaire |
C19H22ClF3N6O7 |
|---|---|
Poids moléculaire |
538.9 g/mol |
Nom IUPAC |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5.C9H11ClN4O2/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16)/t5-,6+,7+;/m0./s1 |
Clé InChI |
ALKPEACSNBNMBM-VWZUFWLJSA-N |
SMILES isomérique |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
SMILES canonique |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



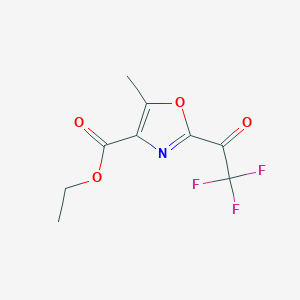
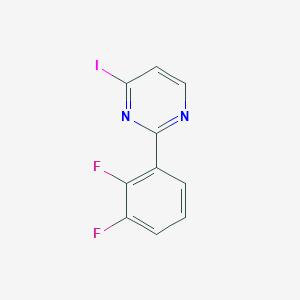
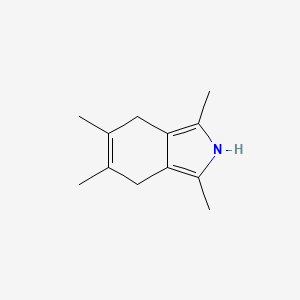
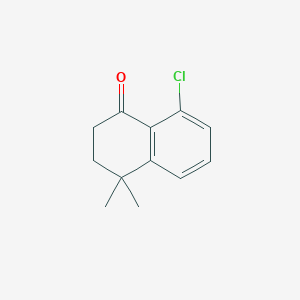
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)
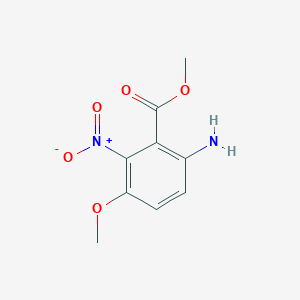
![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13116321.png)
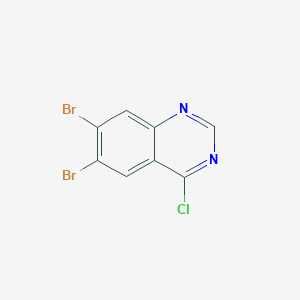
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
